molecular formula C15H23NO B12109604 2-(4-Isopropylphenyl)-2-(pyrrolidin-1-yl)ethanol

2-(4-Isopropylphenyl)-2-(pyrrolidin-1-yl)ethanol

Cat. No.: B12109604
M. Wt: 233.35 g/mol
InChI Key: QDZZZASAXANEAU-UHFFFAOYSA-N
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Description

2-(4-Isopropylphenyl)-2-(pyrrolidin-1-yl)ethanol is an organic compound that features a phenyl ring substituted with an isopropyl group and a pyrrolidine ring attached to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropylphenyl)-2-(pyrrolidin-1-yl)ethanol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-isopropylbenzaldehyde and pyrrolidine.

    Formation of Intermediate: The aldehyde group of 4-isopropylbenzaldehyde reacts with pyrrolidine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product, this compound.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropylphenyl)-2-(pyrrolidin-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as halogens (e.g., Br2) and nitrating agents (e.g., HNO3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-(4-Isopropylphenyl)-2-(pyrrolidin-1-yl)acetone.

    Reduction: Formation of various reduced derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Utilized in the production of various chemical products.

Mechanism of Action

The mechanism of action of 2-(4-Isopropylphenyl)-2-(pyrrolidin-1-yl)ethanol involves its interaction with specific molecular targets. The compound may interact with enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenyl)-2-(pyrrolidin-1-yl)ethanol
  • 2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)ethanol
  • 2-(4-Propylphenyl)-2-(pyrrolidin-1-yl)ethanol

Uniqueness

2-(4-Isopropylphenyl)-2-(pyrrolidin-1-yl)ethanol is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity compared to its analogs with different alkyl groups.

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

2-(4-propan-2-ylphenyl)-2-pyrrolidin-1-ylethanol

InChI

InChI=1S/C15H23NO/c1-12(2)13-5-7-14(8-6-13)15(11-17)16-9-3-4-10-16/h5-8,12,15,17H,3-4,9-11H2,1-2H3

InChI Key

QDZZZASAXANEAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CO)N2CCCC2

Origin of Product

United States

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